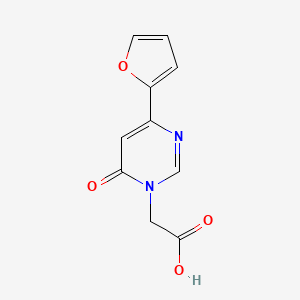

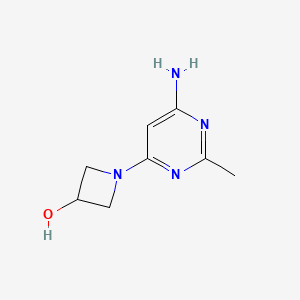

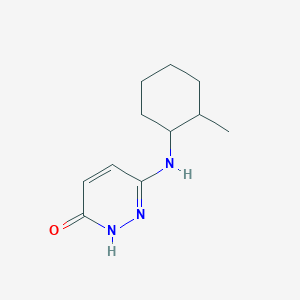

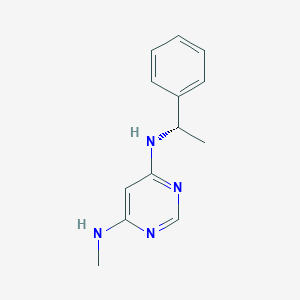

(S)-N4-methyl-N6-(1-phenylethyl)pyrimidine-4,6-diamine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as “(S)-N4-methyl-N6-(1-phenylethyl)pyrimidine-4,6-diamine”, can involve the Dimroth rearrangement . This rearrangement involves the isomerization of heterocycles, which includes the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Chemical Reactions Analysis

The Dimroth rearrangement, which is relevant to the synthesis of pyrimidine derivatives, is influenced by numerous factors, including the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .Wissenschaftliche Forschungsanwendungen

Polymer Chemistry and Material Science

Highly Transparent Polyimides

Polyimides synthesized from diamines containing pyrimidine or pyridine moieties, including related structures to "(S)-N4-methyl-N6-(1-phenylethyl)pyrimidine-4,6-diamine," have shown excellent solubility, thermal stability, and mechanical properties. Such materials are highly transparent and possess outstanding mechanical properties, making them suitable for advanced optical applications (Chunbo Wang et al., 2015).

Pyridine-Containing Polyimides

Novel polyimides derived from diamines with pyridine heterocyclic groups exhibit good thermal stability, high dielectric constants, and excellent mechanical properties. These polymers can be cast into flexible, tough films, demonstrating potential for electrochromic devices and high-performance materials (D. Liaw et al., 2007).

Structural Chemistry and Drug Design

Anhydrous vs. Hydrated Pyrimidine Derivatives

Research on N4-substituted pyrazolopyrimidine diamines reveals insights into hydrogen bonding and molecular packing, contributing to the understanding of structural chemistry and potential drug design applications. The findings demonstrate how hydration affects molecular structure and intermolecular interactions, which is crucial for designing compounds with desired properties (Jorge Trilleras et al., 2008).

Fluorescent Poly(pyridine-imide) Acid Chemosensor

The development of a novel poly(pyridine-imide) capable of acting as an "off–on" fluorescent switcher for acids after protonation illustrates the application of pyrimidine derivatives in sensing technologies. Such materials could be useful in the development of new sensors and diagnostic tools (Kun-Li Wang et al., 2008).

Pharmacology and Biological Activity

Antimicrobial Activity

Synthesis and characterization of novel pyrimidine derivatives, including N5-substituted and N2, N2-dimethyl/N4-phenyl pyrimidines, have shown significant antimicrobial activity. Such studies contribute to the search for new antimicrobial agents, addressing the rising concern of antibiotic resistance (M. S. Rao et al., 2020).

Eigenschaften

IUPAC Name |

6-N-methyl-4-N-[(1S)-1-phenylethyl]pyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4/c1-10(11-6-4-3-5-7-11)17-13-8-12(14-2)15-9-16-13/h3-10H,1-2H3,(H2,14,15,16,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTXHBBYUHJZQN-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=NC=NC(=C2)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC2=NC=NC(=C2)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-N4-methyl-N6-(1-phenylethyl)pyrimidine-4,6-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.